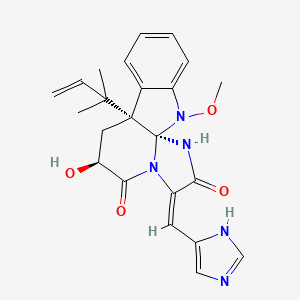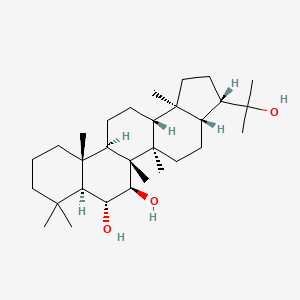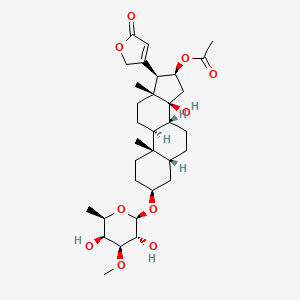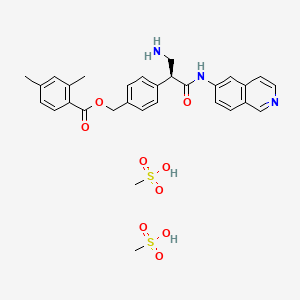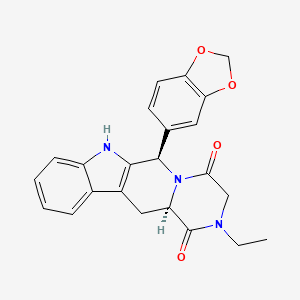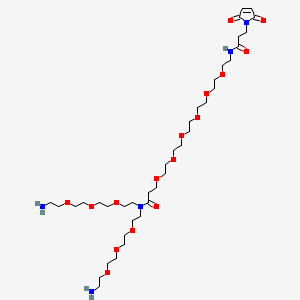
N-(Mal-PEG6)-N-bis(PEG3-amine)
Descripción general
Descripción
N-(Mal-PEG6)-N-bis(PEG3-amine) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a bifunctional molecule containing a maleimide group and two polyethylene glycol chains terminated with amine groups. This compound is widely used in bioconjugation, drug delivery, and surface modification due to its hydrophilicity, flexibility, and biocompatibility.
Aplicaciones Científicas De Investigación
N-(Mal-PEG6)-N-bis(PEG3-amine) has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biocompatible coatings and materials for medical devices.
Mecanismo De Acción
Target of Action
N-(Mal-PEG6)-N-bis(PEG3-amine) is a linear heterobifunctional PEG reagent . It contains a maleimide and an amine group, which are its primary targets. The maleimide group is reactive towards sulfhydryl groups, while the amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Mode of Action
The compound acts as a crosslinking reagent . The maleimide group of the compound reacts with sulfhydryl groups in proteins or other molecules, forming a covalent bond. Simultaneously, the amine group can react with carboxylic acids, activated NHS esters, or carbonyls, forming another covalent bond . This dual reactivity allows the compound to link two different molecules together, hence its role as a crosslinker.
Biochemical Pathways
The exact biochemical pathways affected by N-(Mal-PEG6)-N-bis(PEG3-amine) would depend on the specific molecules it is used to crosslink. In general, the compound can alter protein-protein interactions, protein conformation, and protein function by creating new covalent bonds .
Pharmacokinetics
As a pegylated compound, it is expected to have improved solubility and stability compared to non-pegylated compounds . The PEGylation process can also reduce immunogenicity and increase the compound’s half-life in the body .
Result of Action
The result of the compound’s action is the formation of a stable covalent bond between two different molecules . This can lead to changes in the function, stability, and interactions of the crosslinked molecules .
Action Environment
The action of N-(Mal-PEG6)-N-bis(PEG3-amine) can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the maleimide and amine groups . Additionally, the presence of other reactive groups can compete with the intended targets for reaction with the compound .
Análisis Bioquímico
Biochemical Properties
N-(Mal-PEG6)-N-bis(PEG3-amine) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The hydrophilic nature of N-(Mal-PEG6)-N-bis(PEG3-amine) increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Mechanism
At the molecular level, N-(Mal-PEG6)-N-bis(PEG3-amine) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The maleimide group of N-(Mal-PEG6)-N-bis(PEG3-amine) reacts with a thiol group to form a covalent bond , which can influence the activity of enzymes and other proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Mal-PEG6)-N-bis(PEG3-amine) typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.
Nucleophilic Substitution: The activated polyethylene glycol is then reacted with an amine to form PEG-amine.
Maleimide Conjugation: The PEG-amine is further reacted with maleimide to form the final product, N-(Mal-PEG6)-N-bis(PEG3-amine).
Industrial Production Methods
Industrial production of N-(Mal-PEG6)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or mesyl chloride.
Continuous Flow Reactors: The nucleophilic substitution and maleimide conjugation reactions are carried out in continuous flow reactors to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(Mal-PEG6)-N-bis(PEG3-amine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and tosylates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Conjugation Reactions: Thiol-containing compounds such as cysteine or glutathione are used. The reactions are carried out in aqueous buffers at neutral pH.
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups.
Conjugation Reactions: The major products are thioether-linked conjugates.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Mal-PEG4)-N-bis(PEG2-amine)
- N-(Mal-PEG8)-N-bis(PEG4-amine)
- N-(Mal-PEG12)-N-bis(PEG6-amine)
Uniqueness
N-(Mal-PEG6)-N-bis(PEG3-amine) is unique due to its specific chain length and functional groups, which provide an optimal balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring high solubility and stability, such as drug delivery and protein modification.
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPICRUTEDPRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71N5O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)



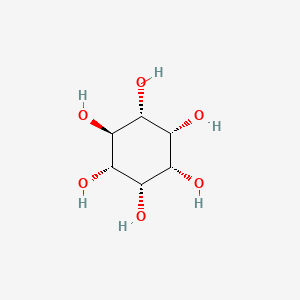
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)

